molecular formula C17H18N4O3S B1683833 Enviroxime CAS No. 63198-97-0

Enviroxime

Cat. No. B1683833
CAS RN: 63198-97-0
M. Wt: 358.4 g/mol
InChI Key: IWKXBHQELWQLHF-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enviroxime, also known as LY 122772, is a selective phosphatidylinositol 4-kinase type IIIβ (PI4KB, PI4KIIIβ) inhibitor . It has antiviral potency against enteroviruses, including rhinovirus, poliovirus, and coxsackievirus . The empirical formula of Enviroxime is C17H18N4O3S .


Molecular Structure Analysis

The molecular weight of Enviroxime is 358.41 . Its molecular structure includes elements such as carbon (56.97%), hydrogen (5.06%), nitrogen (15.63%), oxygen (13.39%), and sulfur (8.94%) .


Chemical Reactions Analysis

Enviroxime is known to inhibit RNA synthesis by interacting with enterovirus replicase protein 3A . Despite extensive efforts, it was not possible to demonstrate direct binding between Enviroxime and any of several viral proteins .


Physical And Chemical Properties Analysis

Enviroxime is a white to very dark grey powder . It is soluble in DMSO up to 2 mg/mL . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Antiviral Mechanism of Enviroxime

Enviroxime has been identified as an antiviral compound with inhibitory effects on the replication of rhinoviruses and enteroviruses. Research conducted by Heinz and Vance (1995) revealed that Enviroxime targets the 3A coding region of these viruses, impacting RNA replication or protein processing. This was the first evidence of 3A being a target for antiviral drugs, providing a significant insight into its mechanism of action (Heinz & Vance, 1995).

Enviroxime Analogues and Antiviral Activity

Further research into Enviroxime focused on its analogues to understand critical functionalities in antiviral activity. Victor et al. (1997) synthesized and analyzed C2-substituted analogs of Enviroxime, discovering that primary amino substitution showed the most antiviral activity. This study aided in understanding the structural components of Enviroxime that contribute to its effectiveness against viruses (Victor et al., 1997).

Targeting Phosphatidylinositol 4-Kinase III Beta

Arita et al. (2013) identified that Enviroxime-like compounds target the phosphatidylinositol 4-kinase III beta (PI4KB) activity, an important host factor in the replication of picornaviruses. This study expanded the understanding of how Enviroxime and similar compounds interfere with virus replication processes (Arita et al., 2013).

Enviroxime in Treating Rhinovirus Infections

Clinical trials have been conducted to assess the effectiveness of Enviroxime against rhinovirus infections. Phillpotts et al. (1981) performed a study with volunteers and found that intranasal and oral administration of Enviroxime reduced symptoms of rhinovirus infection, highlighting its potential as a clinical antirhinovirus agent (Phillpotts et al., 1981).

Safety And Hazards

Enviroxime is for research use only and not intended for human or veterinary diagnostic or therapeutic use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It does not require any special measures for handling and storage .

Future Directions

There are currently no vaccines or antivirals against EV-D68, a virus that causes respiratory illnesses mainly in children . The future directions of EV-D68 antiviral drug discovery and the criteria for drugs to reach clinical trials are being discussed . Enviroxime, with its antiviral potency, could potentially play a role in this research.

properties

IUPAC Name

(NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKXBHQELWQLHF-CAPFRKAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222628
Record name Enviroxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enviroxime

CAS RN

63198-97-0, 72301-79-2
Record name Viroxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063198970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enviroxime [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENVIROXIME
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346230
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Enviroxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENVIROXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133013L556
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
RJ Phillpotts, J Wallace, DA Tyrrell… - Antimicrobial Agents …, 1983 - Am Soc Microbiol
… virus excreted with the amount of enviroxime present in nasal wash. … enviroxime might be enhanced by an increased frequency of intranasal medication. In the present study, enviroxime …
Number of citations: 91 journals.asm.org
M Arita, H Kojima, T Nagano, T Okabe, T Wakita… - Journal of …, 2011 - Am Soc Microbiol
… In this study, we analyzed the inhibitory effects of previously identified enviroxime-like … by some enviroxime-like compounds (T-00127-HEV1 and GW5074) and that enviroxime-like …
Number of citations: 165 journals.asm.org
BA Heinz, LM Vance - Journal of virology, 1995 - Am Soc Microbiol
… to support the hypothesis that enviroxime inhibits a 3A function. First, we … enviroxime preferentially inhibits synthesis of the viral plus strand. Second, we demonstrated that enviroxime …
Number of citations: 176 journals.asm.org
RJ Phillpotts, DC Delong, J Wallace, RW Jones… - The Lancet, 1981 - Elsevier
… specimens were reduced in the enviroxime group, and there … enviroxime, the results indicate that antiviral activity was due to drug administered in the nasal spray and that enviroxime …
Number of citations: 108 www.sciencedirect.com
PR Wyde, HR Six, SZ Wilson, BE Gilbert… - Antimicrobial agents …, 1988 - Am Soc Microbiol
… enviroxime into liposomes and then tested the antirhinovirus activityand toxicity of the liposome-incorporated enviroxime … efficacies of free enviroxime and enviroxime incorporated into …
Number of citations: 67 journals.asm.org
RA Levandowski, CT Pachucki… - Antimicrobial Agents …, 1982 - Am Soc Microbiol
… the entire 7 days; (ii) 21 received enviroxime 1 h before viral challenge and for 7 daysafter; (… enviroxime for the next 6 days; and (iv) 10 received the placebo for 3 days and enviroxime …
Number of citations: 60 journals.asm.org
M Arita, H Kojima, T Nagano, T Okabe, T Wakita… - Journal of …, 2013 - Am Soc Microbiol
… Treatment of the cells with major or minor enviroxime-like compounds … that minor enviroxime-like compounds are phenotypically identical to 25-HC and that major and minor …
Number of citations: 120 journals.asm.org
FG Hayden, JM Gwaltney Jr - Antimicrobial Agents and …, 1982 - Am Soc Microbiol
… Intranasal administration of enviroxime by aerosol spray was … After topical application to the nasal mucosa, enviroxime … , enviroxime did not prevent either infection or illnessafter …
Number of citations: 104 journals.asm.org
FD Miller, AS Monto, DC DeLong… - Antimicrobial agents …, 1985 - Am Soc Microbiol
… of intranasally administered enviroxime was tested against … therapeutic effectiveness for enviroxime when certain nasal … It was concluded that no therapeutic effect of enviroxime was …
Number of citations: 92 journals.asm.org
MP Langford, WA Ball, JP Ganley - Antiviral research, 1995 - Elsevier
… We present our investigation of the antiviral activities of 2 benzimidazole compounds, Enviroxime (EvirX) and Enviradone (EvirD), against several isolates of EV70 and CA24v. The …
Number of citations: 31 www.sciencedirect.com

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